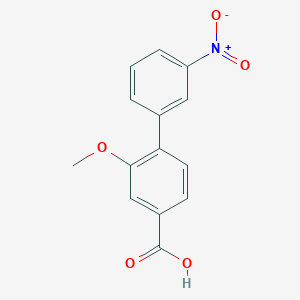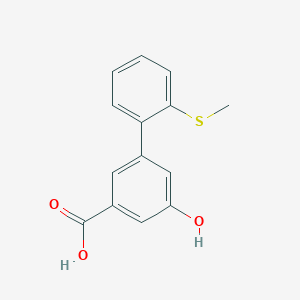
5-Methyl-2-(2-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(2-methylthiophenyl)benzoic acid, or 5-Methyl-2-MTPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 131-133°C and a molecular weight of 233.33 g/mol. 5-Methyl-2-MTPA is structurally related to other benzoic acid derivatives, including the popular pharmaceuticals ibuprofen and naproxen.
科学的研究の応用
5-Methyl-2-MTPA has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammation. It has also been used to study the pharmacological action of the endocannabinoid anandamide, as well as to investigate the role of the endocannabinoid system in pain relief. Additionally, 5-Methyl-2-MTPA has been used to study the pharmacology of the opioid system and to investigate the effects of opioid agonists on the release of dopamine in the brain.
作用機序
The mechanism of action of 5-Methyl-2-MTPA is not yet fully understood. It is believed to act as an inhibitor of COX-2 activity, which is involved in the production of pro-inflammatory mediators such as prostaglandins. Additionally, it is thought to interact with the endocannabinoid system, which is involved in modulation of pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-MTPA have not been extensively studied. However, it has been shown to inhibit COX-2 activity and to interact with the endocannabinoid system. It is also thought to have effects on the opioid system, although further research is needed to confirm this.
実験室実験の利点と制限
The main advantage of using 5-Methyl-2-MTPA in lab experiments is its ability to inhibit COX-2 activity. This makes it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its ability to interact with the endocannabinoid system makes it a useful tool for studying the pharmacology of this system.
However, there are some limitations to using 5-Methyl-2-MTPA in lab experiments. It is not yet fully understood how it interacts with the endocannabinoid system, and further research is needed to elucidate its mechanism of action. Additionally, it is not known whether it has any effects on the opioid system, and further research is needed to investigate this.
将来の方向性
Given the potential of 5-Methyl-2-MTPA to interact with the endocannabinoid system and the opioid system, there are a number of potential future directions for research. These include further investigation of its mechanism of action and its effects on the endocannabinoid system and the opioid system. Additionally, more research is needed to investigate the potential therapeutic applications of 5-Methyl-2-MTPA, such as its potential use as an anti-inflammatory or pain reliever. Finally, further research is needed to investigate the potential side effects of 5-Methyl-2-MTPA, as well as its potential toxicity.
合成法
5-Methyl-2-MTPA can be synthesized from the reaction of 2-methylthiophenol and dimethylformamide in the presence of sodium hydroxide, followed by a reaction with methyl iodide. This synthesis method was first reported in the journal Tetrahedron Letters in 1975.
特性
IUPAC Name |
5-methyl-2-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-7-8-11(13(9-10)15(16)17)12-5-3-4-6-14(12)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXVGEHEHVKYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














